![molecular formula C14H22O3 B14632134 Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- CAS No. 54717-80-5](/img/structure/B14632134.png)
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds. The compound’s structure includes a butanoic acid esterified with a bicyclic alcohol, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, typically involves the esterification of butanoic acid with a bicyclic alcohol. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to promote the cycloaddition and achieve high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure ester. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the bicyclic structure and the ester functional group. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Other esters of butanoic acid: Compounds with the same ester functional group but different alcohol components.
Uniqueness
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, is unique due to its specific stereochemistry and the presence of the bicyclic ring system. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
54717-80-5 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-oxobutanoate |
InChI |
InChI=1S/C14H22O3/c1-9(15)7-12(16)17-11-8-10-5-6-14(11,4)13(10,2)3/h10-11H,5-8H2,1-4H3/t10-,11-,14+/m1/s1 |
Clave InChI |
RGHAHCRVPZUAPH-GYSYKLTISA-N |
SMILES isomérico |
CC(=O)CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
SMILES canónico |
CC(=O)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
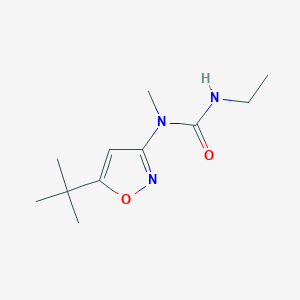
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
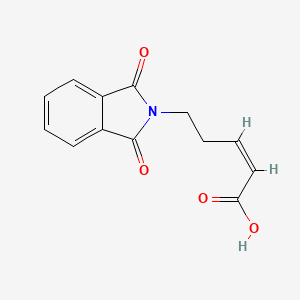
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
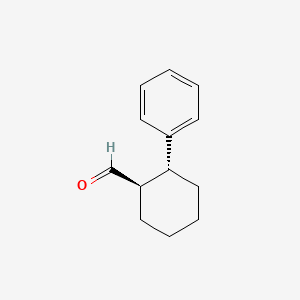
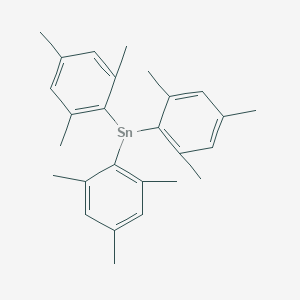
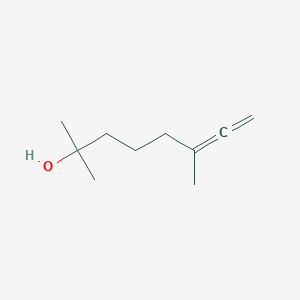
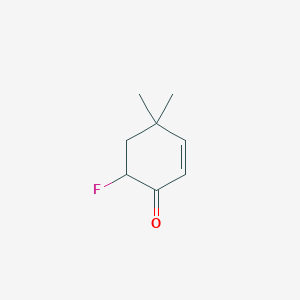
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
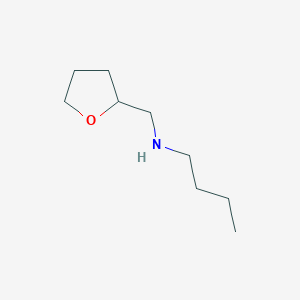
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
